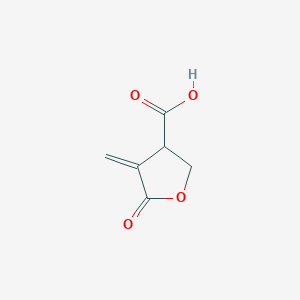
Nonadecane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecane-2,6-dione is an organic compound with the molecular formula C19H36O2. It is a diketone, meaning it contains two ketone groups. This compound is part of the larger family of aliphatic hydrocarbons and is characterized by its long carbon chain and two carbonyl groups positioned at the 2nd and 6th carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonadecane-2,6-dione can be synthesized through various organic reactions. One common method involves the oxidation of nonadecane using strong oxidizing agents. Another approach is the aldol condensation of shorter-chain aldehydes or ketones, followed by subsequent reactions to elongate the carbon chain and introduce the second ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Nonadecane-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecane-2,6-diol.
Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonadecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of nonadecane-2,6-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds and interact with nucleophilic sites in biological molecules. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Nonadecane-4,6-dione: Another diketone with similar properties but different positioning of the carbonyl groups.
Octadecane-2,6-dione: A shorter-chain analog with similar chemical behavior.
Eicosane-2,6-dione: A longer-chain analog with similar reactivity.
Uniqueness
Nonadecane-2,6-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
93297-98-4 |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
nonadecane-2,6-dione |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18(2)20/h3-17H2,1-2H3 |
Clave InChI |
RLYAPPHZHNCVOR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
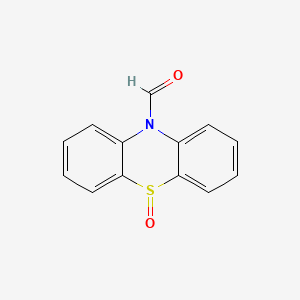

![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
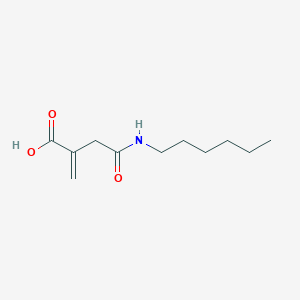
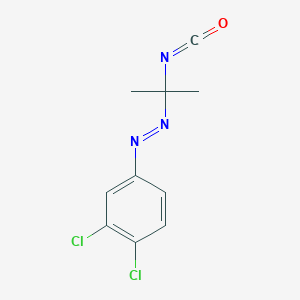
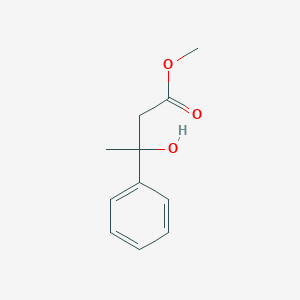
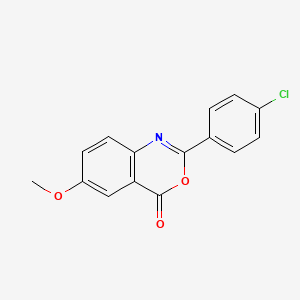

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
